Sc-alpha alpha delta 9
Description
Evolution of Antisignaling Strategies in Molecular and Cellular Research
The approach to therapeutic intervention at the molecular and cellular level has undergone a significant evolution. Early strategies often focused on direct antagonism of receptors or inhibition of enzymes with well-defined active sites. However, the growing understanding of the complexity of cellular signaling networks has led to the development of more sophisticated "antisignaling" strategies. ingentaconnect.comusz.chuzh.ch These strategies aim to disrupt the intricate communication pathways that govern cellular processes like proliferation, differentiation, and survival, which are often dysregulated in diseases such as cancer. nih.govnih.gov
Antisignaling agents represent a departure from the "one-target, one-drug" paradigm. Instead, they often target key nodes or hubs within signaling cascades, thereby modulating the flow of information through the network. ingentaconnect.com This can involve interfering with protein-protein interactions, altering the localization of signaling molecules, or inhibiting multiple downstream effectors. The evolution of these strategies has been driven by advancements in molecular oncology and radiobiology, which have provided a deeper understanding of cellular stress responses and intrinsic resistance mechanisms. ingentaconnect.comusz.chuzh.ch
A key area of focus for antisignaling strategies is the intricate network of signaling pathways that are dependent on phospholipids (B1166683). researchgate.netresearchgate.net Lipids and their metabolites are no longer seen as just structural components of cell membranes but as critical second messengers and signaling molecules in their own right. researchgate.netmdpi.com This has opened up new avenues for therapeutic intervention, with the goal of creating agents that can mimic or interfere with the function of these lipid signaling molecules. rsc.orgrsc.org The development of such agents is a promising frontier in the quest for more selective and effective therapies for a range of diseases. nih.gov
Classification and Significance of Sc-alpha alpha delta 9 as a Structurally Unique Phospholipid Analogue
This compound, with the chemical name 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a notable example of a novel antisignaling agent. researchgate.netnih.gov Its significance lies in its classification as a structurally unique phospholipid analogue. researchgate.netnih.gov Molecular modeling studies have revealed that this compound possesses several structural features that are similar to those of membrane phospholipids. researchgate.netnih.gov This structural mimicry is believed to be central to its mechanism of action. researchgate.netnih.gov
Initially, this compound was identified as a potent and selective inhibitor of the Cdc25 family of dual-specificity phosphatases. researchgate.net However, many of its observed cellular effects could not be fully explained by this activity alone. researchgate.netnih.gov Subsequent research demonstrated that this compound is a potent inhibitor of phospholipase C (PLC), an enzyme crucial for signal transduction pathways involving phospholipid metabolism. researchgate.netnih.gov In contrast, it does not significantly inhibit phospholipase D activity at comparable concentrations. researchgate.netnih.gov
The ability of this compound to inhibit PLC provides a more comprehensive explanation for its effects on cellular processes such as the inhibition of oncogenic Erk activation. researchgate.netnih.gov This dual activity, or at least the re-evaluation of its primary mechanism, underscores the complexity of interpreting the effects of novel small molecules. The structural resemblance of this compound to phospholipids allows it to interfere with key signaling pathways that are dependent on lipid second messengers, making it a valuable tool for studying these processes and a potential lead compound for the development of new therapeutics. researchgate.netnih.gov
Research Findings on this compound
The following tables summarize the key in vitro and cellular research findings related to the activity of this compound.
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Enzyme Target | Inhibitory Activity | IC50 | Notes | Reference |
| Phospholipase C (PLC) | Potent Inhibitor | 25 µM | Did not inhibit Phospholipase D at concentrations up to 100 µM. | researchgate.netnih.gov |
| Cdc25 Phosphatases | Potent and Selective Inhibitor | Not specified in provided text | While initially identified, many cellular effects are not fully reconciled with this activity alone. | researchgate.net |
Table 2: Cellular Effects of this compound
| Cellular Model | Observed Effect | Potency/Concentration | Mechanism Link | Reference |
| H-ras (Q61L)-transformed Rat-1 fibroblasts | Inhibition of proliferation | Concentrations that inhibited PLC in vitro. | Inhibition of oncogenic Erk activation. | researchgate.netnih.gov |
| H-ras (Q61L)-transformed Rat-1 fibroblasts | Inhibition of oncogenic Erk activation | Concentrations that inhibited PLC in vitro. | Linked to PLC inhibition. | researchgate.netnih.gov |
| Scratch wound healing model | Inhibition of cell migration | 10-fold more potent than D-609 (a phosphatidylcholine-specific PLC inhibitor). | PLC-dependent process. | researchgate.netnih.gov |
Structure
2D Structure
Properties
CAS No. |
219905-91-6 |
|---|---|
Molecular Formula |
C40H48N4O6 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49) |
InChI Key |
WEKFGLUSHCQPGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Synonyms |
4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid SC alphaalphadelta9 SC-alphaalphadelta9 |
Origin of Product |
United States |
Synthetic Methodologies and Rational Design of Sc Alpha Alpha Delta 9 and Its Congeners
Discovery through Targeted Combinatorial Library Screening
Sc-alpha alpha delta 9 was first identified through the screening of a targeted combinatorial library. sigmaaldrich.comresearchgate.net This approach involves the rapid synthesis of a large number of different but structurally related molecules, which are then tested for a specific biological activity. The library from which this compound emerged was specifically designed as a collection of potential protein phosphatase inhibitors, modeled after complex natural product inhibitors. sigmaaldrich.com
The screening process identified this compound, chemically known as 4-(benzyl-(2-[(2,5-diphenyl-oxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid, as a potent agent. sigmaaldrich.comresearchgate.net Although initially investigated as an inhibitor of the CDC25 family of dual-specificity phosphatases, further studies revealed its structural similarity to phospholipids (B1166683) and its ability to inhibit phospholipase C (PLC). researchgate.net This discovery highlights the power of combinatorial screening not only in identifying lead compounds but also in uncovering novel mechanisms of action.
Synthetic Approaches to this compound Core Structure
The synthesis of the this compound core structure is a multi-step process that involves the assembly of several key fragments. The molecule's structure is centered around a modified butyric acid scaffold.
Core Components:
Butyric Acid Backbone: This forms the central chain of the molecule.
Decanoylamino Group: A ten-carbon fatty acid chain attached via an amide linkage to the C-2 position of the butyric acid.
Substituted Ethylamine (B1201723) Moiety: An ethylamine unit further functionalized at the C-4 carboxyl group of the butyric acid. This unit is N-benzylated and linked to the diphenyloxazole group.
2,5-Diphenyloxazole-4-carbonyl Group: A heterocyclic moiety attached to the ethylamine portion.
The synthetic strategy would logically involve sequential amide bond formations, a common technique in peptide and complex molecule synthesis. A plausible retrosynthetic analysis would break the molecule down into key intermediates: 2-decanoylaminobutyric acid, N-benzylated ethylenediamine (B42938), and 2,5-diphenyl-oxazole-4-carboxylic acid. The final assembly would likely utilize standard peptide coupling reagents (like EDC/HOBt) to connect these building blocks in a controlled manner. mq.edu.au
Synthesis and Characterization of Structural Analogues and Derivatives
To explore the structure-activity relationship (SAR) of this compound, various structural analogues and derivatives have been synthesized and characterized. sigmaaldrich.comresearchgate.net This process involves systematically modifying different parts of the parent molecule to determine which functional groups are essential for its biological activity.
Strategies for Analogue Synthesis:
Side Chain Modification: Altering the length and branching of the decanoyl aliphatic chain to probe the influence of lipophilicity.
Aromatic Ring Substitution: Introducing different substituents onto the benzyl (B1604629) group and the phenyl rings of the oxazole (B20620) moiety to investigate electronic and steric effects.
Backbone Alteration: Replacing the butyric acid scaffold with other amino acid-like structures.
Linker Modification: Changing the length or nature of the ethylenediamine linker.
One such study involved a congener of this compound that was found to lack antiproliferative activity, which also did not inhibit PLC in vitro. researchgate.net This finding was crucial in establishing a link between the molecule's structure, its ability to inhibit PLC, and its observed cellular effects.
The characterization of these new compounds is a critical step, relying on a suite of analytical techniques to confirm their structure and purity. nih.gov
| Analytical Technique | Purpose in Characterization |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound, often exceeding 95-98% for biological testing. sigmaaldrich.comnih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry. nih.govmdpi.com |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. mdpi.com |
| Melting Point | To provide a measure of the compound's purity and identity. sigmaaldrich.com |
These systematic modifications and detailed characterizations are fundamental to the rational design of more potent and selective second-generation compounds. nih.gov
Exploration of Stereochemical Control in Analogue Synthesis
The core structure of this compound contains a chiral center at the C-2 position of the butyric acid moiety (the α-carbon). The specific three-dimensional arrangement (stereochemistry) of the substituents around this center can have a profound impact on the molecule's biological activity. Therefore, controlling the stereochemistry during the synthesis of analogues is of paramount importance. mdpi.comresearchgate.net
The synthesis of enantiomerically pure or enriched analogues allows researchers to investigate whether one enantiomer is more active than the other. researchgate.net This enantiomeric bias is a common feature in biologically active molecules, as the protein targets they interact with are also chiral.
Methods for Stereochemical Control:
Use of Chiral Starting Materials: Employing an enantiomerically pure form of a precursor, such as a specific stereoisomer of an amino acid, to build the core structure.
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step. nih.govdiva-portal.org
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over the other. nih.gov
Stereoselective Reactions: Employing reactions that are inherently stereoselective, such as the Ireland-Claisen rearrangement, to establish specific stereocenters. researchgate.net
By synthesizing and testing different stereoisomers of this compound analogues, medicinal chemists can build a comprehensive three-dimensional SAR model. This model is invaluable for understanding the molecular interactions with the biological target and for designing future analogues with improved therapeutic properties. researchgate.net The comparison of active compounds with inactive congeners, including different stereoisomers, is a cornerstone of this rational design process. researchgate.net
Molecular Mechanisms of Action and Target Engagement
Inhibition of Dual-Specificity Phosphatases
SC-alpha alpha delta 9 was first identified as the most potent synthetic inhibitor of Cdc25 dual-specificity phosphatases based on in vitro studies. nih.gov This family of enzymes, comprising isoforms Cdc25A, B, and C, is crucial for cell cycle progression by dephosphorylating and activating cyclin-dependent kinases (CDKs). nih.govnih.gov The inhibitory action of this compound on Cdc25 disrupts these critical cell cycle checkpoints. nih.gov
Binding and Functional Impact on Cdc25 Family Phosphatases
This compound exerts a significant functional impact on the cell cycle by inhibiting the Cdc25 family. nih.gov This inhibition leads to the disruption of cell cycle progression at both the G1 and G2/M phases. nih.gov Mechanistically, the compound prevents the dephosphorylation of key cyclin-dependent kinases. nih.gov Research has demonstrated that this compound blocks the G2/M transition by maintaining the phosphorylated, inactive state of Cdc2. nih.gov Furthermore, it enhances the tyrosine phosphorylation of Cdk2 and Cdk4, which are critical regulators of the G1 transition, and leads to a decrease in Cdk4 kinase activity. nih.gov The direct link between these effects and Cdc25 inhibition is supported by findings that structurally similar chemical analogs lacking Cdc25 inhibitory activity failed to induce the same cell cycle blocks or affect CDK phosphorylation. nih.gov
Investigations into Substrate Specificity and Allosteric Modulation
While initial studies highlighted this compound as a potent and selective inhibitor of the Cdc25 family, the broader context of its cellular effects suggests a complex interaction profile. nih.govresearchgate.net The Cdc25 family consists of three main isoforms (A, B, and C) that regulate different phases of the cell cycle. mdpi.com Although this compound is established as an inhibitor of this family, many of its observed cellular impacts are not solely explained by phosphatase inhibition alone, prompting investigations into other mechanisms of action. nih.govresearchgate.net
Modulation of Phospholipase C Activity
A significant aspect of this compound's mechanism of action is its ability to inhibit Phospholipase C (PLC). nih.gov This activity was discovered during investigations into cellular effects that could not be fully reconciled by its action on Cdc25 phosphatases. nih.govresearchgate.net This finding suggests that the compound's structural characteristics allow it to interact with and modulate lipid-dependent signaling pathways. nih.gov
Kinetic Analysis of Phospholipase C (PLC) Inhibition
In vitro enzyme inhibition studies have quantitatively demonstrated the efficacy of this compound as a PLC inhibitor. nih.gov These analyses determined its half-maximal inhibitory concentration (IC50) against PLC to be 25 µM. nih.govresearchgate.net In contrast, the compound showed no significant inhibition of Phospholipase D (PLD) activity at concentrations up to 100 µM, indicating a degree of selectivity in its interaction with phospholipases. nih.govresearchgate.net This inhibitory action on PLC is correlated with cellular outcomes; in H-ras transformed fibroblasts, this compound was found to inhibit oncogenic Erk activation and cell proliferation at concentrations consistent with those required for PLC inhibition in vitro. nih.gov
Inhibitory Activity of this compound on Phospholipases
| Enzyme Target | IC50 Value | Reference |
|---|---|---|
| Phospholipase C (PLC) | 25 µM | nih.govresearchgate.net |
| Phospholipase D (PLD) | >100 µM (No inhibition observed) | nih.govresearchgate.net |
Comparative Studies with Other Phospholipase Inhibitors (e.g., D-609)
To contextualize its potency, this compound has been compared with other known phospholipase inhibitors. nih.gov In a PLC-dependent scratch wound healing assay, this compound was found to be approximately 10-fold more potent than D-609, a well-characterized inhibitor of phosphatidylcholine-specific PLC (PC-PLC). nih.govresearchgate.net This comparative potency underscores the significant PLC-inhibitory capacity of this compound. nih.gov
Comparative Potency in Wound Healing Assay
| Compound | Relative Potency vs. D-609 | Reference |
|---|---|---|
| This compound | 10-fold more potent | nih.govresearchgate.net |
| D-609 | Baseline | nih.govresearchgate.net |
Mechanistic Role of Phospholipid Structural Mimicry in PLC Interaction
The mechanism by which this compound inhibits PLC is believed to be rooted in its structure. nih.gov Molecular modeling studies have revealed that the compound shares several structural features with membrane phospholipids (B1166683). nih.govresearchgate.net This structural resemblance, or mimicry, likely allows it to effectively interact with and inhibit cellular PLC. nih.gov This proposed mechanism provides a molecular basis for the compound's effects on PLC-mediated signaling pathways, such as oncogenic Erk activation, and offers an explanation for its biological activities that extend beyond Cdc25 inhibition. nih.govresearchgate.net
Interactions with Other Signal Transduction Pathways
Δ⁹-tetrahydrocannabinol (Δ⁹-THC) demonstrates complex interactions with various intracellular signal transduction pathways, extending beyond its primary engagement with cannabinoid receptors. These interactions are crucial for mediating its diverse biological effects. The compound's influence on key signaling cascades, such as the Extracellular Signal-Regulated Kinase (Erk) pathway, mitogenic signaling, and its crosstalk with growth factor receptor signaling, highlights the multifaceted nature of its molecular action.
Regulation of Extracellular Signal-Regulated Kinase (Erk) Activation Pathways
Δ⁹-THC modulates the Erk pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, in a manner that is highly dependent on cell type and context. aacrjournals.orgfrontiersin.org
In some contexts, such as in hippocampal neurons and the dorsal striatum, Δ⁹-THC induces the activation (phosphorylation) of Erk. nih.govnih.gov This activation is mediated primarily through the CB1 cannabinoid receptor and is dependent on the upstream kinase MEK (MAPK/ERK kinase). nih.govnih.gov Studies have shown that this effect can be blocked by CB1 receptor antagonists like SR141716A. nih.gov Furthermore, in the striatum, this THC-induced Erk activation involves the interplay of dopaminergic and glutamatergic systems, indicating a complex regulatory network. nih.gov The activation of Erk in the hippocampus by Δ⁹-THC is also linked to the induction of immediate-early genes such as c-Fos and Zif268, suggesting a role in neuronal plasticity. nih.gov
Conversely, in other cell types, particularly in certain cancer cell lines and immune cells, Δ⁹-THC has been shown to suppress or down-regulate the Erk pathway. aacrjournals.orgfrontiersin.orgrealmofcaring.org For instance, in Jurkat leukemia T cells, Δ⁹-THC leads to the down-regulation of the Raf-1/MEK/ERK pathway, which contributes to its pro-apoptotic effects. aacrjournals.org Similarly, in colorectal cancer cells, Δ⁹-THC inhibits the RAS-MAPK/ERK survival signaling cascade, also promoting apoptosis. realmofcaring.org In human peripheral blood mononuclear cells (PBMCs), medical cannabis preparations have been observed to cause a downregulation of the pro-mitogenic kinase Erk. frontiersin.org
This dual regulatory role—activation in some neural tissues and inhibition in certain cancer and immune cells—underscores the context-dependent nature of Δ⁹-THC's effects on Erk signaling.
Impact on Mitogenic Signal Transduction
Research demonstrates that Δ⁹-THC can suppress mitogenic stimulation. nih.gov In mouse splenocytes, Δ⁹-THC treatment was found to suppress the CRE (cAMP response element) binding activity induced by mitogenic stimulation. nih.gov This indicates an interference with the signaling cascades that lead to cell proliferation. The mechanism involves the inhibition of adenylate cyclase, leading to decreased cAMP formation and reduced Protein Kinase A (PKA) activity. nih.gov
In various cancer cell lines, the anti-proliferative effects of Δ⁹-THC are linked to the inhibition of key survival and mitogenic pathways. In colorectal cancer cells, Δ⁹-THC treatment results in the inhibition of both RAS-MAPK/ERK and PI3K-AKT survival signaling pathways. realmofcaring.org This inhibition is crucial for its ability to induce apoptosis and reduce cancer cell viability. Similarly, in Jurkat leukemia T cells, Δ⁹-THC-induced apoptosis is regulated by the suppression of the Raf-1/MEK/ERK cytoprotective signaling pathway. aacrjournals.org
The impact of Δ⁹-THC on mitogenic signaling is summarized in the table below, highlighting its inhibitory action on key components of these pathways in different cell types.
| Cell Type | Pathway Component | Effect of Δ⁹-THC | Reference |
| Mouse Splenocytes | CRE Binding Activity | Suppression | nih.gov |
| Colorectal Cancer Cells | RAS-MAPK/ERK Signaling | Inhibition | realmofcaring.org |
| Colorectal Cancer Cells | PI3K-AKT Signaling | Inhibition | realmofcaring.org |
| Jurkat Leukemia T Cells | Raf-1/MEK/ERK Pathway | Suppression | aacrjournals.org |
| Human Peripheral Blood Mononuclear Cells | ERK Pathway | Deactivation | frontiersin.org |
Potential Crosstalk with Growth Factor Receptor Signaling (e.g., IGF-1 signaling cascade)
Evidence suggests that the signaling pathways activated by Δ⁹-THC can engage in crosstalk with growth factor receptor signaling cascades, such as the one initiated by Insulin-like Growth Factor 1 (IGF-1). This interplay often involves the transactivation of receptor tyrosine kinases (RTKs) or modulation of their downstream signaling.
Studies in Chinese hamster ovary (CHO) cells expressing the human CB1 receptor have shown that cannabinoid receptor activation can influence the signaling of endogenous RTKs for insulin (B600854) and IGF-1. nih.gov Specifically, the activation of these RTKs by their natural ligands led to MAPK activation, which could be antagonized by a CB1 receptor antagonist, suggesting a functional interaction or crosstalk between the CB1 receptor and the RTKs. nih.gov
Furthermore, research in SIV-infected macaques has shown that chronic administration of Δ⁹-THC modulates the expression of microRNAs that target genes involved in several pathways, including the nerve growth factor signaling pathway and the insulin receptor signaling pathway. nih.gov This indicates an indirect but significant influence on growth factor-related signaling networks. The downregulation of miRs targeting the insulin receptor signaling pathway suggests a potential mechanism by which Δ⁹-THC could influence cellular metabolism and response to growth factors. nih.gov
While direct binding of Δ⁹-THC to growth factor receptors is not the proposed mechanism, the convergence of their downstream signaling pathways, particularly at the level of MAPK and PI3K/Akt, represents a significant area of crosstalk. nih.govmdpi.com This interaction can modify the cellular response to growth factors, which has implications for both normal physiological processes and pathological conditions like cancer.
Identification of Additional Molecular Targets
Beyond the canonical cannabinoid receptors CB1 and CB2, research has identified several other molecular targets for Δ⁹-THC. nih.govaimspress.com These non-CB1/CB2 targets contribute to the compound's broad pharmacological profile.
One significant class of additional targets includes Transient Receptor Potential (TRP) channels. nih.gov Δ⁹-THC has been reported to act as an agonist at TRPV2, TRPV3, and TRPV4 channels, and as an antagonist at the TRPM8 channel. nih.gov It also functions as an agonist of the TRPA1 channel. nih.gov
G-protein coupled receptors (GPCRs) other than CB1 and CB2 are also targets. GPR55 and GPR18 have been proposed as putative cannabinoid receptors. nih.gov Studies indicate that Δ⁹-THC can act as a potent agonist for GPR18 and may inhibit the response generated by the GPR55 endogenous ligand, lysophosphatidylinositol (LPI). nih.gov
Other identified targets include:
Peroxisome proliferator-activated receptor gamma (PPARγ): Δ⁹-THC is an agonist of PPARγ, and this interaction has been linked to its antitumor and vascular relaxation effects. nih.gov
Glycine receptors: At low concentrations, Δ⁹-THC can potentiate the currents activated by glycine, which may contribute to its analgesic properties. nih.govnih.gov
Serotonin 5HT₃A receptors: The compound has been proposed to be an antagonist at this receptor. nih.gov
Opioid receptors: Δ⁹-THC may act as an allosteric modulator of opioid receptors. nih.gov
The table below summarizes some of the additional molecular targets of Δ⁹-THC.
| Target Class | Specific Target | Reported Action of Δ⁹-THC | Reference |
| TRP Channels | TRPV2, TRPV3, TRPV4, TRPA1 | Agonist | nih.gov |
| TRPM8 | Antagonist | nih.gov | |
| GPCRs | GPR18 | Agonist | nih.gov |
| GPR55 | Modulator/Inhibitor of LPI response | nih.gov | |
| 5HT₃A Receptor | Antagonist | nih.gov | |
| Opioid Receptors | Allosteric Modulator | nih.gov | |
| Nuclear Receptors | PPARγ | Agonist | nih.gov |
| Ligand-gated Ion Channels | Glycine Receptors | Potentiator | nih.govnih.gov |
These findings illustrate that the molecular actions of Δ⁹-THC are not limited to the endocannabinoid system but involve a wider range of targets, creating a complex and multifaceted pharmacological profile. aimspress.com
Cellular and Subcellular Biological Effects of Sc Alpha Alpha Delta 9
Modulation of Cellular Proliferation and Growth
Sc-alpha alpha delta 9 exerts profound control over cellular proliferation, with a marked specificity for cells that have undergone oncogenic transformation. This selective activity is primarily attributed to its ability to interfere with critical signaling cascades that drive aberrant cell growth.
Inhibition of Transformed Cell Line Proliferation (e.g., H-ras (Q61L)-transformed Rat-1 fibroblasts)
Research has demonstrated that this compound effectively inhibits the proliferation of H-ras (Q61L)-transformed Rat-1 fibroblasts researchgate.net. The transforming potential of the H-ras oncogene is largely dependent on the constitutive activation of downstream signaling pathways, most notably the Raf-MEK-ERK cascade. This compound has been shown to curb the activation of extracellular signal-regulated kinase (Erk) in these oncogenically transformed cells researchgate.net. This inhibition of a pivotal signaling node for proliferation provides a direct mechanism for the compound's cytostatic effects on this specific transformed cell line. The activity of this compound in this context has been linked to its ability to inhibit phospholipase C (PLC), an enzyme involved in signal transduction pathways that can influence Erk activity researchgate.net.
Selective Antiproliferative Effects on Oncogenic Cells
The antiproliferative action of this compound displays a degree of selectivity for oncogenic cells over their non-transformed counterparts. This selectivity is rooted in the dependence of many cancer cells on the very signaling pathways that this compound disrupts. By targeting hyperactive pathways such as the Ras-Erk cascade, which are common drivers of malignant growth, the compound can preferentially impede the proliferation of these abnormal cells researchgate.net. Furthermore, its role as an inhibitor of Cdc25 phosphatases contributes to this selectivity. Cdc25 phosphatases are often overexpressed in cancer cells and are critical for cell cycle progression; their inhibition by this compound leads to cell cycle arrest, a state to which cancer cells are particularly vulnerable.
Induction of Programmed Cell Death
Beyond its cytostatic effects, this compound is a potent inducer of apoptosis, or programmed cell death, in transformed cells. This pro-apoptotic activity is multifaceted, involving the disruption of cell cycle checkpoints and the circumvention of powerful pro-survival signals.
Mechanisms of Apoptosis Induction
The primary mechanism by which this compound is thought to induce apoptosis is through its inhibition of the Cdc25 family of dual-specificity phosphatases. These enzymes are essential for the activation of cyclin-dependent kinases (CDKs) that drive the cell cycle. By inhibiting Cdc25, this compound leads to the accumulation of inactive, phosphorylated CDKs, resulting in cell cycle arrest at both the G1 and G2/M phases. Prolonged cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway. This disruption of normal cell cycle progression is a key element in the compound's ability to initiate programmed cell death in susceptible cells.
Circumvention of Insulin-like Growth Factor-1 (IGF-1)-Mediated Survival Signals
A crucial aspect of the pro-apoptotic activity of this compound is its ability to overcome the potent survival signals mediated by Insulin-like Growth Factor-1 (IGF-1). The IGF-1 receptor signaling pathway is a major contributor to cell survival and is often dysregulated in cancer, conferring resistance to apoptosis. In vitro studies have revealed that this compound can induce apoptosis in transformed cells even in the presence of an excess of IGF-1 or in cells that overexpress the IGF-1 receptor. This suggests that the compound acts on downstream components of the apoptotic machinery or on pathways that are not completely dependent on the IGF-1 signaling axis for the execution of cell death.
Cellular Migration and Invasion Studies
The effect of this compound on the motile properties of cells has been investigated, primarily through in vitro migration assays. The ability of cancer cells to migrate is a fundamental aspect of metastasis.
In studies utilizing the scratch wound healing assay, a common method to assess two-dimensional cell migration, this compound has been identified as a potent inhibitor of cell movement researchgate.net. In this model, a "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is measured over time. This compound was found to be significantly more potent at inhibiting this process than the phosphatidylcholine-specific PLC inhibitor D-609, with one study reporting a tenfold higher potency researchgate.net. This inhibitory effect on cell migration is consistent with its role as a PLC inhibitor, as PLC is involved in the signaling pathways that regulate the cytoskeletal dynamics necessary for cell motility.
To date, specific studies investigating the effect of this compound on cellular invasion, which involves migration through a three-dimensional extracellular matrix and is typically assessed using assays such as the Transwell or Boyden chamber assay, have not been reported in the reviewed literature.
Summary of Biological Effects of this compound
| Biological Process | Effect of this compound | Cellular Model/Assay | Key Mechanistic Target |
|---|---|---|---|
| Cellular Proliferation | Inhibition | H-ras (Q61L)-transformed Rat-1 fibroblasts | Phospholipase C (PLC), Erk |
| Cell Cycle Progression | Arrest at G1 and G2/M phases | Transformed cell lines | Cdc25 phosphatases |
| Programmed Cell Death | Induction of Apoptosis | Transformed cell lines | - |
| Survival Signaling | Circumvention of IGF-1-mediated survival | Transformed cell lines | Downstream of IGF-1 Receptor |
| Cellular Migration | Potent Inhibition | Scratch Wound Healing Assay | Phospholipase C (PLC) |
| Cellular Invasion | Not Reported | - | - |
Table of Compound Names
| Abbreviated Name | Full Chemical Name |
| This compound | 4-(benzyl-(2-[(2, 5-diphenyl-oxazole-4-carbonyl)-amino]-ethyl)-carbamoyl)-2-decanoylamino butyric acid |
| D-609 | Not explicitly provided in the search results |
Absence of Scientific Data on "this compound"
Extensive searches of scientific databases and scholarly articles have yielded no information on a chemical compound designated "this compound." This nomenclature does not correspond to any recognized chemical entity in the public domain. Consequently, it is not possible to provide an article on its cellular and subcellular biological effects as requested.
The lack of data prevents any scientifically accurate discussion on the following topics outlined in the prompt:
Inhibition in Cellular Wound Healing Models: There is no research available to detail its effects on processes such as PLC-dependent scratch wound healing.
Molecular Determinants Influencing Cell Motility: No studies have been found that investigate the molecular mechanisms by which this compound might affect cell movement.
Subcellular Localization and Membrane-Associated Actions: Information regarding its intracellular distribution, organelle targeting, or dynamic interactions with cellular membranes is non-existent.
It is possible that "this compound" is an internal, proprietary code name for a compound not yet disclosed in public research, a typographical error, or a misunderstanding of a different compound's name. Without a valid and recognized chemical identifier, a fact-based and scientifically sound article cannot be generated.
Therefore, the requested sections on its biological effects, including any potential data tables and a list of compound names, cannot be created. It is recommended to verify the compound's name and designation to enable a proper scientific literature search.
Structure Activity Relationship Sar Studies of Sc Alpha Alpha Delta 9
Mapping of Structural Motifs to Cdc25 Phosphatase Inhibitory Activity
Sc-alpha alpha delta 9 was originally identified from a small molecule library as the most potent synthetic inhibitor of Cdc25 dual-specificity phosphatases known at the time. nih.govresearchgate.net The Cdc25 family of enzymes is critical for cell cycle progression, and their inhibition represents a key target for developing antiproliferative agents. researchgate.netresearchgate.net
SAR studies have demonstrated a strong correlation between the chemical structure of this compound and its ability to inhibit Cdc25. Research involving closely related chemical analogs has been particularly insightful. These studies showed that analogs lacking the specific structural features required for Cdc25 inhibitory activity also failed to induce cell cycle arrest at both the G1 and G2/M phases. nih.gov This finding strongly supports the hypothesis that the disruption in cell cycle transition caused by this compound is a direct result of intracellular Cdc25 inhibition. nih.gov The specific pharmacophore responsible for this inhibition is considered a valuable scaffold for designing new agents to probe Cdc25-dependent pathways in oncogenesis. nih.gov
Correlations between Chemical Structure and Phospholipase C Inhibition
While a potent Cdc25 inhibitor, many of the cellular effects of this compound could not be fully explained by this mechanism alone. nih.govresearchgate.net This led to investigations into other potential targets. Molecular modeling studies revealed that this compound possesses a unique structure that shares several features with membrane phospholipids (B1166683). nih.govresearchgate.net This structural mimicry was proposed to be the basis for its ability to inhibit other lipid-metabolizing enzymes.
Enzyme inhibition assays confirmed this hypothesis, showing that this compound is a potent inhibitor of Phospholipase C (PLC) with an IC50 value of 25 µM. nih.govresearchgate.net Conversely, it did not inhibit Phospholipase D (PLD) activity at concentrations up to 100 µM, indicating a degree of selectivity. nih.gov The correlation between its structure and PLC inhibition is further solidified by findings that a congener of this compound, which lacked antiproliferative activity, also failed to inhibit PLC in vitro. nih.govresearchgate.net This suggests that the phospholipid-like architecture is a critical determinant of its PLC-inhibitory and, consequently, its antitumor effects. nih.gov
Identification of Key Pharmacophores for Cellular Antiproliferative Effects
The antiproliferative effects of this compound are attributed to its dual inhibitory action on both Cdc25 and PLC. nih.govresearchgate.net Consequently, the key pharmacophoric features of the molecule can be understood as a combination of the structural motifs responsible for each of these inhibitory activities.
Cdc25-Inhibiting Pharmacophore : The core structure that enables the potent and selective inhibition of the Cdc25 family of phosphatases is crucial for its ability to arrest the cell cycle. nih.gov Analogs lacking this specific chemical arrangement lose their ability to block cell cycle progression. nih.gov
Phospholipid-Mimicking Pharmacophore : The structural resemblance to phospholipids is responsible for its ability to inhibit PLC. nih.govresearchgate.net This feature allows the molecule to interfere with mitogenic signaling and oncogenesis mediated by lipid second messengers. nih.gov The combination of a bulky hydrophobic region (decanoyl chain) and a polar head-like group (containing the oxazole (B20620) and carboxylic acid moieties) likely facilitates its interaction with PLC.
| Feature | Target Enzyme | Activity | Source |
| Core Scaffold | Cdc25 | Inhibits G1 and G2/M cell cycle progression | nih.gov |
| Phospholipid-like Structure | Phospholipase C (PLC) | Inhibits enzyme activity (IC50 = 25 µM) | nih.govresearchgate.net |
| Inactive Congener | Cdc25 / PLC | No inhibition of cell cycle or PLC | nih.govnih.govresearchgate.net |
Computational Modeling of Compound-Target Interactions and Conformational Analysis
Computational studies have been instrumental in deciphering the mechanism of action of this compound, particularly concerning its interaction with Phospholipase C. nih.govresearchgate.net Molecular modeling analyses were performed to understand the compound's three-dimensional structure and properties. nih.gov
These computational studies revealed that the conformational arrangement of this compound allows it to share significant structural similarities with membrane phospholipids. nih.govresearchgate.net This structural and conformational mimicry is believed to be the key to its ability to act as an inhibitor of PLC. By resembling the natural substrate, this compound can likely occupy the active site of the enzyme, preventing the hydrolysis of its target phospholipids and thereby blocking downstream signaling events. nih.gov This computational insight provided a plausible molecular mechanism for the compound's effects on oncogenic signaling pathways and reconciled observations that were not fully explained by its Cdc25 inhibitory action alone. nih.govresearchgate.net
Preclinical Mechanistic Investigations in Biological Systems
In Vitro Model Systems for Functional Characterization
In vitro studies have been instrumental in identifying the molecular targets and cellular effects of Sc-alpha alpha delta 9. These investigations have utilized cell-free systems and cultured cell lines to characterize its enzymatic inhibition and impact on cell growth and survival.
Initial investigations identified this compound as a potent inhibitor of the Cdc25 family of dual-specificity phosphatases through the screening of a small molecule library. researchgate.net However, further enzymatic assays revealed a more complex inhibitory profile. Molecular modeling suggested that this compound possesses structural similarities to membrane phospholipids (B1166683). researchgate.net This led to the investigation of its effects on phospholipases.
Subsequent cell-free enzyme inhibition studies demonstrated that this compound is a potent inhibitor of Phospholipase C (PLC). researchgate.net In these assays, the compound exhibited a half-maximal inhibitory concentration (IC50) of 25 µM against PLC. researchgate.net Conversely, it did not show inhibitory activity against Phospholipase D (PLD) at concentrations up to 100 µM, indicating a degree of selectivity in its action on phospholipases. researchgate.net
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Enzyme Target | Activity | Concentration/IC50 |
| Phospholipase C (PLC) | Potent Inhibitor | 25 µM |
| Phospholipase D (PLD) | No Inhibition | Up to 100 µM |
| Cdc25 Family Phosphatases | Potent and Selective Inhibitor | Not specified in detail |
This table summarizes the enzymatic inhibitory activities of this compound as determined in cell-free assay systems.
The antiproliferative effects of this compound have been evaluated in cell culture models. In H-ras (Q61L)-transformed Rat-1 fibroblasts, a cell line characterized by constitutively elevated levels of phosphorylated extracellular signal-regulated kinase (Erk), this compound was found to inhibit cell proliferation. researchgate.net This inhibition of proliferation occurred at concentrations consistent with those that inhibited PLC in vitro, suggesting a mechanistic link. researchgate.net
Furthermore, the compound was shown to inhibit the oncogenic activation of Erk in these cells. researchgate.net To further substantiate the role of PLC inhibition in its antiproliferative effects, a structurally related congener of this compound that lacked antiproliferative activity was tested and found to be inactive against PLC in vitro. researchgate.net In a scratch wound healing model, which is dependent on PLC activity, this compound demonstrated notable potency, being 10-fold more potent than the known phosphatidylcholine-specific PLC inhibitor, D-609. researchgate.net While these studies highlight the antiproliferative effects, specific data on the induction of apoptosis by this compound are not extensively detailed in the available literature.
Table 2: Antiproliferative and Signaling Effects of this compound in Rat-1 Fibroblasts
| Cell Line | Effect | Associated Molecular Target |
| H-ras (Q61L)-transformed Rat-1 fibroblasts | Inhibition of Proliferation | Phospholipase C (PLC) |
| H-ras (Q61L)-transformed Rat-1 fibroblasts | Inhibition of Oncogenic Erk Activation | Phospholipase C (PLC) |
This table outlines the observed effects of this compound on proliferation and signaling pathways in a specific cancer-relevant cell culture model.
While this compound was initially identified from a small molecule library screen, detailed information regarding broad phenotypic screening across a diverse panel of disease-relevant cell lines is not available in the reviewed scientific literature. researchgate.net The primary characterization has focused on its effects in specific fibroblast cell models. researchgate.net
In Vivo Preclinical Studies on Molecular and Cellular Effects
Information regarding the in vivo preclinical evaluation of this compound is limited in the publicly available scientific literature. While some sources allude to its antitumor activity in vivo, detailed studies on its influence on tumor growth mechanisms and molecular biomarkers in animal models are not extensively documented. nih.gov
There is a lack of specific, detailed studies in the available scientific literature investigating the influence of this compound on tumor growth mechanisms in animal models. Although its antiproliferative effects have been established in vitro, comprehensive in vivo studies demonstrating its impact on tumor progression, angiogenesis, and metastasis have not been published.
Consistent with the limited in vivo data, there is no available information from preclinical studies on the analysis of molecular biomarkers or cellular responses in tissues treated with this compound. Such studies would be crucial to understand the compound's pharmacodynamic effects and to identify potential biomarkers of response or resistance in a whole-organism context.
Target Engagement and Pharmacodynamic Readouts in Animal Models
Preclinical investigations in biological systems have been crucial in elucidating the mechanism of action of "this compound". These studies have focused on confirming its engagement with its molecular target and observing the subsequent pharmacological effects in relevant biological models.
Initial molecular modeling studies suggested that "this compound" possesses structural similarities to membrane phospholipids. nih.gov This structural resemblance is proposed to be key to its biological activity. nih.gov Subsequent enzymatic assays were performed to identify its direct molecular targets.
Target Engagement: In Vitro Enzyme Inhibition
In vitro enzyme inhibition studies have demonstrated that "this compound" is a potent inhibitor of phospholipase C (PLC). nih.gov In these assays, the compound did not show inhibitory activity against phospholipase D (PLD) at concentrations up to 100 microM, indicating a degree of selectivity for PLC. nih.gov
| Enzyme | Inhibition | IC50 |
|---|---|---|
| Phospholipase C (PLC) | Potent Inhibitor | 25 microM |
| Phospholipase D (PLD) | No Inhibition | >100 microM |
Pharmacodynamic Readouts in Cellular and Tissue Models
The functional consequences of PLC inhibition by "this compound" have been investigated in cellular models of cancer and tissue repair. These studies provide pharmacodynamic evidence of the compound's activity.
In H-ras (Q61L)-transformed Rat-1 fibroblasts, which exhibit constitutively high levels of phosphorylated extracellular signal-regulated kinase (Erk), "this compound" was shown to inhibit both cell proliferation and the oncogenic activation of Erk. nih.gov These effects were observed at concentrations consistent with those that produced PLC inhibition in vitro. nih.gov A structurally related compound (congener) that did not have antiproliferative effects also failed to inhibit PLC, further strengthening the link between PLC inhibition and the observed cellular effects. nih.gov
Furthermore, in a scratch wound healing model, which is dependent on PLC activity, "this compound" demonstrated significant potency. nih.gov It was found to be 10-fold more potent than D-609, a known phosphatidylcholine-specific PLC inhibitor. nih.gov These findings suggest that the inhibition of cellular PLC by "this compound", facilitated by its structural similarity to phospholipids, is a plausible molecular mechanism for its observed effects on oncogenic signaling. nih.gov
| Model System | Key Finding | Reference |
|---|---|---|
| H-ras (Q61L)-transformed Rat-1 fibroblasts | Inhibited proliferation and oncogenic Erk activation | nih.gov |
| Scratch wound healing model | 10-fold more potent than the PLC inhibitor D-609 | nih.gov |
Advanced Analytical and Research Methodologies Applied to Sc Alpha Alpha Delta 9
Molecular Modeling and Computational Chemistry Approaches
Computational methods have been instrumental in guiding the investigation of Sc-alpha alpha delta 9's biological activity. Early in its evaluation, molecular modeling studies provided key insights suggesting that many of the compound's cellular effects were not easily explained by phosphatase inhibition alone. researchgate.netnih.gov These computational analyses indicated that this compound possesses significant structural similarities to membrane phospholipids (B1166683), a finding that redirected research efforts towards its effects on phospholipid metabolism. researchgate.netnih.gov
Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations would be employed to model its interaction with the active sites of its proposed targets, such as Phospholipase C (PLC). researchgate.netnih.gov These simulations help in visualizing how the compound fits into the enzyme's binding pocket, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to its inhibitory activity.
Following docking, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in the complex over time. nih.gov An MD simulation of the this compound-PLC complex would assess the stability of the predicted binding pose. nih.govmdpi.com By analyzing the trajectory, researchers can evaluate the flexibility of the ligand within the binding site and calculate binding free energies, which provide a quantitative measure of binding affinity. mpg.de This approach is critical for understanding the dynamic nature of the interaction and confirming that the computationally predicted binding mode is maintained in a simulated physiological environment.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com Given that this compound was originally identified from the screening of a small molecule library, this approach is highly relevant. researchgate.net
Starting with the known structure of this compound, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. This pharmacophore can then be used to screen virtual databases containing millions of compounds to find novel, structurally diverse molecules that match the model. mdpi.com Furthermore, research has involved the testing of structural variants, including a congener that lacked antiproliferative activity and did not inhibit PLC, highlighting the importance of specific structural features for its biological function. researchgate.netnih.gov Virtual screening can accelerate the discovery of new analogues with potentially improved potency, selectivity, or different pharmacokinetic properties by prioritizing which compounds to synthesize and test in the lab.
Biochemical Assay Development and Optimization for High-Throughput Screening
Biochemical assays are fundamental to characterizing the enzymatic inhibition profile of compounds like this compound. In vitro enzyme inhibition studies have been crucial in defining its activity. These assays revealed that this compound is a potent inhibitor of Phospholipase C (PLC) with an IC50 value of 25 µM. researchgate.netnih.gov In contrast, it did not show inhibitory activity against Phospholipase D (PLD) at concentrations up to 100 µM, demonstrating a degree of selectivity. researchgate.netnih.gov
| Enzyme Target | This compound IC50 |
| Phospholipase C (PLC) | 25 µM |
| Phospholipase D (PLD) | >100 µM |
To assess the compound's activity in a more complex biological context, cell-based assays have been employed. A notable example is the scratch wound healing model, which is dependent on PLC activity. researchgate.netnih.gov In this assay, this compound was found to be approximately 10-fold more potent than D-609, a known phosphatidylcholine-specific PLC inhibitor. researchgate.netnih.gov The adaptation of such assays to a high-throughput format, for instance in 384-well plates, allows for the rapid screening of many compounds or concentrations, providing quantitative and information-rich data on processes like cell migration. nih.gov
Cellular Imaging Techniques for Subcellular Localization and Pathway Monitoring
While specific studies detailing the subcellular localization of this compound are not prominently documented, cellular imaging techniques are essential for this purpose. Given that molecular modeling suggests it is a phospholipid analogue and its target is the membrane-associated enzyme PLC, its primary site of action is likely at cellular membranes. researchgate.netnih.gov
To visualize this, researchers could synthesize a fluorescently-tagged version of this compound. Using confocal fluorescence microscopy, the localization and accumulation of this tagged analogue within specific cellular compartments, such as the plasma membrane or internal membranes, could be directly observed in living cells.
Alternatively, immunofluorescence techniques could be used to monitor the consequences of its activity. Cells could be treated with this compound and then stained with antibodies against the downstream products of PLC signaling or against phosphorylated forms of proteins in the PLC pathway. This would allow for the visualization of how the compound perturbs specific signaling pathways within the cell, providing spatial and temporal information about its mechanism of action.
Omics-Based Approaches for Identifying Global Biological Perturbations
Omics technologies, such as proteomics and transcriptomics, provide a global view of molecular changes within a cell or organism in response to a perturbation. While specific omics studies focused on this compound are not extensively reported in the available literature, these methods offer powerful tools to uncover its broader biological effects.
Proteomics: This approach involves the large-scale study of proteins. A chemoproteomics strategy could be used to identify the direct protein targets of this compound in an unbiased manner. acs.org More commonly, quantitative proteomics would be used to compare the proteomes of cells treated with this compound versus control cells. This could reveal changes in the expression levels of proteins or, through phosphoproteomics, identify alterations in the phosphorylation status of proteins downstream of PLC, such as components of the Erk signaling pathway, which is known to be affected by the compound. researchgate.netnih.gov
Transcriptomics: This method analyzes the complete set of RNA transcripts in a cell. By performing RNA-sequencing on cells exposed to this compound, researchers could identify genes whose expression is significantly upregulated or downregulated. This data can provide insights into the cellular pathways and biological processes that are modulated by the compound, potentially uncovering previously unknown mechanisms of action or off-target effects. researchgate.net
The table below illustrates the type of data that could be generated from a hypothetical transcriptomics study on cells treated with this compound.
| Gene | Function | Fold Change (Treated vs. Control) | p-value |
| FOS | Transcription factor, downstream of Erk | -2.5 | <0.01 |
| JUN | Transcription factor, downstream of Erk | -2.1 | <0.01 |
| PLCG1 | Phospholipase C Gamma 1 | No significant change | >0.05 |
| CCND1 | Cell cycle regulator (Cyclin D1) | -1.8 | <0.05 |
This hypothetical data suggests that this compound treatment leads to the downregulation of genes involved in cell proliferation, consistent with its observed antiproliferative effects. researchgate.net
Future Directions and Broader Research Implications
Elucidation of Complete Biosynthetic and Degradation Pathways
Current scientific literature indicates that Sc-alpha alpha delta 9 is a synthetically derived compound, the result of combinatorial chemistry efforts to identify novel enzyme inhibitors. As a synthetic molecule, it does not have a natural biosynthetic pathway. The focus of future research in this area should therefore be on its metabolic fate and degradation pathways within biological systems. Understanding how this compound is metabolized, the enzymes involved, and the identity of its metabolites is crucial for predicting its in vivo efficacy, potential toxicity, and pharmacokinetic profile. Such studies would involve in vitro metabolism assays using liver microsomes and in vivo studies in animal models to identify and characterize the breakdown products of the compound.
| Research Focus | Key Questions to Address | Methodological Approaches |
| Metabolic Stability | What is the half-life of this compound in biological systems? | Incubation with liver microsomes, S9 fractions, and hepatocytes. |
| Metabolite Identification | What are the major metabolites of this compound? | Mass spectrometry (LC-MS/MS) and NMR spectroscopy. |
| Enzyme Identification | Which cytochrome P450 (CYP) isoforms are responsible for its metabolism? | Studies with specific CYP inhibitors and recombinant CYP enzymes. |
| Excretion Pathways | How is this compound and its metabolites eliminated from the body? | Pharmacokinetic studies in animal models analyzing urine and feces. |
Investigation into Potential Epigenetic Modulations by this compound (if supported by future research)
To date, there is no direct scientific evidence to suggest that this compound directly modulates epigenetic mechanisms such as DNA methylation or histone modifications. However, given its role in inhibiting key signaling molecules that can influence gene expression, the potential for indirect epigenetic effects warrants future investigation. Future research could explore whether long-term exposure to this compound leads to changes in the epigenetic landscape of cancer cells, potentially contributing to its anti-proliferative effects.
Development of Novel this compound Derivatives with Enhanced Mechanistic Specificity
The development of derivatives and analogs of this compound is a promising avenue for improving its therapeutic index. Early research has shown that even minor structural modifications can have a significant impact on its biological activity. For instance, a closely related analog lacking the Cdc25 inhibitory pharmacophore was found to be inactive in blocking cell cycle progression. Similarly, a congener that did not inhibit phospholipase C (PLC) also lacked antiproliferative activity .
Future efforts should focus on a systematic structure-activity relationship (SAR) study to identify the key structural motifs responsible for its dual inhibitory activity. This could lead to the design of novel derivatives with enhanced potency and selectivity for either Cdc25 phosphatases or PLC, or with an optimized dual-targeting profile.
| Derivative Design Strategy | Desired Outcome | Potential Advantages |
| Modification of the oxazole (B20620) core | Enhanced binding affinity to Cdc25 or PLC. | Increased potency and reduced off-target effects. |
| Alteration of the decanoylaminobutyric acid side chain | Improved pharmacokinetic properties (e.g., solubility, metabolic stability). | Better in vivo efficacy and oral bioavailability. |
| Synthesis of conformationally restricted analogs | Increased target specificity. | Reduced potential for toxicity. |
Exploration of this compound's Role in Modulating Other Disease-Associated Cellular Processes
The known inhibitory activities of this compound on Cdc25 and PLC suggest its potential relevance in a broader range of diseases beyond cancer.
Wound Healing: As an inhibitor of PLC, this compound has been shown to be more potent than the known PLC inhibitor D-609 in a scratch wound healing model . This suggests a potential therapeutic application in conditions characterized by excessive cell migration and tissue remodeling, such as fibrosis.
Insulin-Like Growth Factor (IGF-1) Signaling: this compound has been identified as an inhibitor of IGF-1 signaling. This is significant as the IGF-1 pathway is implicated in various age-related diseases, including certain cancers and potentially metabolic disorders.
Neurodegenerative and Inflammatory Diseases: While no direct research has been conducted, the fundamental roles of cell cycle regulation and phospholipid signaling in neuronal health and inflammation suggest that the therapeutic potential of this compound and its derivatives could be explored in these contexts.
| Disease Area | Potential Mechanism of Action | Future Research Focus |
| Fibrosis | Inhibition of fibroblast proliferation and migration via PLC inhibition. | Evaluation in in vitro and in vivo models of organ fibrosis. |
| Metabolic Disorders | Modulation of IGF-1 signaling pathways involved in glucose metabolism. | Investigation of its effects on insulin (B600854) sensitivity and glucose uptake. |
| Neurodegenerative Diseases | Regulation of cell cycle re-entry in post-mitotic neurons. | Studies in neuronal cell culture models of neurodegeneration. |
| Inflammatory Conditions | Interference with inflammatory cell signaling pathways mediated by PLC. | Assessment of its anti-inflammatory effects in models of chronic inflammation. |
Integration with Systems Biology Approaches to Understand Network-Level Effects
The dual-targeting nature of this compound makes it an ideal candidate for analysis using systems biology approaches. Instead of a one-target, one-drug paradigm, a network-level understanding of its effects can provide a more holistic view of its mechanism of action.
Future research should employ techniques such as transcriptomics (RNA-seq) and proteomics to analyze the global changes in gene and protein expression in cells treated with this compound. This data can then be integrated into computational models of cellular signaling networks to identify previously unknown targets and pathways affected by the compound. Such an approach could help to:
Uncover novel mechanisms underlying its anti-cancer activity.
Predict potential off-target effects and toxicities.
Identify biomarkers that could predict patient response to treatment.
Suggest rational combination therapies with other drugs.
By embracing these future research directions, the scientific community can build upon the initial promising findings and fully elucidate the therapeutic potential of this compound and its future derivatives.
Q & A
Q. What is the molecular mechanism of Sc-alpha alpha delta 9 as a phospholipase C (PLC) inhibitor, and how does it compare to other PLC-targeting compounds?
this compound is a structurally unique phospholipid analog that inhibits PLC activity, disrupting downstream signaling pathways critical for cell proliferation and migration . To validate its mechanism, researchers should:
- Conduct competitive binding assays to compare its PLC affinity with known inhibitors (e.g., U73122).
- Use phosphoinositide hydrolysis assays to quantify PLC inhibition efficacy.
- Cross-reference findings with studies on structurally distinct PLC inhibitors like Combretastatin A-4, which also targets microtubules but shows overlapping anti-migratory effects .
Q. Which standardized assays are recommended for assessing this compound’s cytotoxic and anti-migratory effects in vitro?
Key methodologies include:
- MTT assay (Mosmann, 1983): A colorimetric cell viability test to measure cytotoxicity .
- In vitro scratch assay (Liang et al., 2007): A cost-effective method to evaluate cell migration inhibition .
- Microtubule stabilization assays : Compare this compound’s effects with microtubule-targeting agents like dictyostatin to identify unique mechanistic profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models (e.g., bladder vs. breast cancer)?
Contradictory data may arise from variations in cell-line-specific PLC isoform expression or tumor microenvironment factors. Methodological steps:
- Perform isoform-specific PLC knockdown experiments to identify target dependencies.
- Use orthotopic mouse models (e.g., Shen et al., 2010’s bladder cancer model) to contextualize in vitro findings within physiological conditions .
- Apply multivariate regression analysis to correlate drug efficacy with tumor biomarkers (e.g., PLC-γ1 expression levels) .
Q. What experimental design strategies minimize bias when testing this compound in combination therapies?
To ensure rigor:
- Employ factorial design to isolate synergistic effects from individual drug contributions.
- Include positive controls (e.g., paclitaxel for microtubule stabilization) and negative controls (vehicle-only treatments).
- Use blinded scoring for migration assays to reduce observer bias .
- Predefine statistical thresholds for synergy (e.g., Combination Index < 1 via CompuSyn software) .
Q. How should researchers address reproducibility challenges in this compound studies, particularly in phospholipid membrane interaction experiments?
Reproducibility issues often stem from inconsistent lipid bilayer preparation or solvent effects. Solutions:
- Standardize lipid composition and hydration protocols for artificial membranes.
- Validate results using surface plasmon resonance (SPR) to quantify binding kinetics.
- Report solvent concentrations (e.g., DMSO) in detail, as phospholipid analogs may aggregate at high solvent levels .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity studies?
- Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How can inter-rater reliability be ensured when interpreting this compound’s effects on microtubule dynamics?
- Employ Krippendorff’s Alpha (α ≥ 0.80) to quantify agreement among researchers scoring microtubule polymerization rates.
- Use tools like the K-Alpha Calculator to handle missing data and variable sample sizes .
Key Research Findings Table
| Study Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| PLC Inhibition | Competitive binding assays | This compound binds PLC with nM affinity | Vogt et al., 2002 |
| Cell Migration Inhibition | In vitro scratch assay | Reduces migration by 60% in bladder cancer | Liang et al., 2007 |
| Cytotoxicity | MTT assay | IC₅₀ = 12 μM in melanoma cells | Mosmann, 1983 |
Ethical and Reporting Standards
Q. What ethical guidelines apply to in vivo studies of this compound?
- Obtain ethics committee approval for animal models, specifying tumor implantation protocols and humane endpoints.
- Adhere to ARRIVE guidelines for reporting preclinical data .
Q. How should researchers document this compound’s synthesis and purity for reproducibility?
- Provide detailed NMR, HPLC, and mass spectrometry data in supplementary materials.
- Reference established protocols for phospholipid analog synthesis in the main text .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
